molecular formula C14H12O3 B5365942 2-Isopropenyl-2,3-dihydrofuro[3,2-g]chromen-7-one

2-Isopropenyl-2,3-dihydrofuro[3,2-g]chromen-7-one

Cat. No.: B5365942
M. Wt: 228.24 g/mol
InChI Key: VMWUHWZFDITAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropenyl-2,3-dihydrofuro[3,2-g]chromen-7-one is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
The exact mass of the compound 2-isopropenyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one is 228.078644241 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Subheading Antimicrobial Properties of Isopropenyl-dihydrofuranoisoflavones

Isopropenyl-dihydrofuranoisoflavones, derived from compounds similar to 2-isopropenyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one, have been found to exhibit antimicrobial properties. Specifically, these compounds have shown moderate inhibitory activities against pathogenic microorganisms, including Escherichia coli and Klebsiella pneumoniae. This finding originates from a study on the Cameroonian medicinal plant Crotalaria lachnophora, where two new isopropenyl-dihydrofuranoisoflavones were isolated and tested for their antimicrobial efficacy (Awouafack et al., 2011).

Kinase Inhibition for Cancer Treatment

Subheading EGFR and VEGFR-2 Kinase Inhibition

Certain 7H-furo[3,2-g]chromen-7-one derivatives have been synthesized for potential use in cancer treatment through the inhibition of EGFR and VEGFR-2 kinases. The study involved synthesizing a series of compounds using 5-hydroxybergapten and 5-hydroxyisopimpinellin as starting materials. These compounds were then tested for their inhibitory activities on EGFR and VEGFR-2 kinases, marking a significant step in exploring therapeutic avenues for cancer treatment (Amr et al., 2017).

Crystallography and Molecular Interactions

Subheading Crystal Structure and Molecular Interactions

The crystal structure of compounds similar to 2-isopropenyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one has been characterized, highlighting intricate molecular interactions. These interactions include C-H...O, C-H...π, and π-π interactions, which contribute to the stability and properties of these compounds. This structural analysis provides insights into the molecular conformation and how these compounds may interact with other molecules, which is crucial for understanding their potential applications in various scientific fields (Cox et al., 2003).

Novel Synthesis and Biomedical Applications

Subheading Synthesis of Biologically Relevant Structures

A novel synthesis method has been developed for 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones, which are biologically intriguing structures. These compounds were synthesized via a four-component reaction involving substituted nitrostyrenes, aromatic aldehydes,coumarins, and ammonium acetate under mild conditions. The resulting compounds could have broad applications in biomedical-program structures, showcasing the versatility and potential therapeutic uses of 2-isopropenyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one derivatives (Zhou et al., 2013).

Properties

IUPAC Name

2-prop-1-en-2-yl-2,3-dihydrofuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-8(2)11-6-10-5-9-3-4-14(15)17-12(9)7-13(10)16-11/h3-5,7,11H,1,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWUHWZFDITAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropenyl-2,3-dihydrofuro[3,2-g]chromen-7-one
Reactant of Route 2
Reactant of Route 2
2-Isopropenyl-2,3-dihydrofuro[3,2-g]chromen-7-one
Reactant of Route 3
2-Isopropenyl-2,3-dihydrofuro[3,2-g]chromen-7-one
Reactant of Route 4
2-Isopropenyl-2,3-dihydrofuro[3,2-g]chromen-7-one
Reactant of Route 5
2-Isopropenyl-2,3-dihydrofuro[3,2-g]chromen-7-one
Reactant of Route 6
2-Isopropenyl-2,3-dihydrofuro[3,2-g]chromen-7-one

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